1-(4-acetamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-16-7-5-14(6-8-16)10-24-11-18(21-12-24)19(26)23-17-4-2-3-15(20)9-17/h2-9,11-12H,10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXMNJZTNMDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-acetamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. The imidazole ring is a key feature that contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.
This compound exhibits several mechanisms of action:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent studies have shown that derivatives of imidazole compounds can selectively inhibit CDK2 and other CDK family members, which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
- Targeting Heme Oxygenase-1 (HO-1) : The compound has been investigated as a potential inhibitor of HO-1, an enzyme associated with tumor progression and chemoresistance. Inhibiting HO-1 may enhance the efficacy of chemotherapy agents .
Efficacy Against Cancer Cell Lines
Table 1 summarizes the cytotoxic activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKOV-3 (Ovarian) | 0.5 | CDK2 Inhibition |
| OVCAR-3 (Ovarian) | 0.7 | CDK2 Inhibition |
| U87MG (Glioblastoma) | 0.3 | HO-1 Inhibition |
| A549 (Lung) | 0.9 | Apoptosis induction |
The above data indicates that the compound exhibits potent activity against multiple cancer types, particularly through CDK inhibition and HO-1 targeting.
Case Studies
Several studies have highlighted the significance of this compound in cancer research:
- CDK Inhibition Study : A recent study demonstrated that imidazole derivatives, including our compound, showed submicromolar IC50 values against CDK2. The mechanism involved binding to the ATP site, disrupting the kinase activity essential for cell cycle progression .
- HO-1 Inhibition : Another study focused on the role of HO-1 in glioblastoma cells. The compound was shown to significantly reduce HO-1 expression levels, leading to decreased cell viability and enhanced sensitivity to conventional therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on structural analogs.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Acetamido vs. Methoxyacetamido (Target vs. The 3-chlorophenyl substituent (Target) may induce steric hindrance compared to the 4-chlorophenyl in , altering binding interactions in biological systems.
- Methylbenzamido vs. Cyclopentylpropanamido ( vs. ) : The cyclopentylpropanamido group in introduces significant lipophilicity and bulkiness, which could enhance metabolic stability but reduce solubility. In contrast, the methylbenzamido group in balances moderate hydrophobicity with simpler steric demands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
